Glycosylation Yield: Benzyl Ester vs. Free Acid
In mercuric bromide-promoted glycosylation reactions, the benzyl ester derivative (Fmoc-Thr-OBn) provides a substantially higher yield than the corresponding free carboxylic acid (Fmoc-Thr-OH). This directly translates to improved synthetic efficiency and reduced material costs [1].
| Evidence Dimension | Glycosylation reaction yield |
|---|---|
| Target Compound Data | 62% yield for Fmoc-Thr-OBn (benzyl ester) |
| Comparator Or Baseline | 40% yield for Fmoc-Thr-OH (free carboxylic acid) |
| Quantified Difference | +22% absolute yield increase (55% relative improvement) |
| Conditions | Mercuric bromide-promoted glycosylation with 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-α-d-glucopyranosyl chloride in refluxing 1,2-dichloroethane |
Why This Matters
Higher glycosylation yield reduces waste and purification burden, directly impacting cost-efficiency and scalability in glycopeptide synthesis.
- [1] Carvalho, I., Scheuerl, S. L., Kartha, K. P. R., & Field, R. A. (2003). Practical synthesis of the 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucosides of Fmoc-serine and Fmoc-threonine and their benzyl esters. Carbohydrate Research, 338(10), 1039-1043. doi:10.1016/S0008-6215(03)00086-7 View Source
